Biopterin

Übersicht

Beschreibung

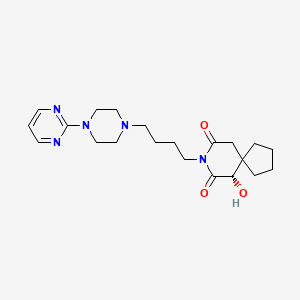

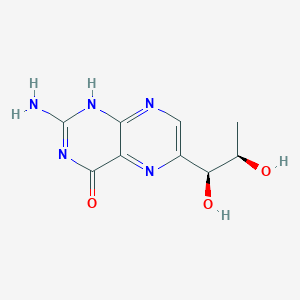

L-Biopterin: ist eine natürlich vorkommende Verbindung, die zur Klasse der organischen Verbindungen gehört, die als Biopterine und Derivate bekannt sind. Diese Verbindungen sind Coenzymen, die ein 2-Amino-Pteridin-4-on-Derivat enthalten. L-Biopterin wird hauptsächlich in verschiedenen Körperteilen synthetisiert, einschließlich der Zirbeldrüse . Es spielt eine entscheidende Rolle als Cofaktor bei der Synthese von Neurotransmittern wie Dopamin, Noradrenalin, Adrenalin und Serotonin .

Wissenschaftliche Forschungsanwendungen

L-Biopterin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Medizin: Wird zur Behandlung von Erkrankungen wie Phenylketonurie und Dopa-responsiver Dystonie eingesetzt.

Industrie: Wird bei der Herstellung von Arzneimitteln und als Forschungswerkzeug in biochemischen Studien eingesetzt.

Wirkmechanismus

L-Biopterin entfaltet seine Wirkung, indem es als Coenzym für mehrere Enzyme wirkt, die an der Neurotransmittersynthese beteiligt sind. Es reagiert mit molekularem Sauerstoff unter Bildung eines aktiven Sauerstoffzwischenprodukts, das Substrate hydroxylieren kann. Während dieses Prozesses verliert L-Biopterin zwei Elektronen und wird in vivo durch eine NADH-abhängige Reaktion regeneriert . Zu den primären molekularen Zielmolekülen gehören aromatische Aminosäurehydroxylasen und Stickstoffoxidsynthase .

Wirkmechanismus

Target of Action

Biopterin primarily targets several enzymes in the body, including Sepiapterin reductase, 6-pyruvoyl tetrahydrothis compound synthase, and Dihydrofolate reductase . These enzymes play crucial roles in various biochemical processes, including the synthesis of neurotransmitters such as serotonin, nor-epinephrine, and dopamine .

Mode of Action

This compound acts as a coenzyme for these enzymes, facilitating their catalytic activities. For instance, in the case of phenylalanine-4-hydroxylase, tetrahydrothis compound (a form of this compound) allows the conversion of phenylalanine to tyrosine, reducing the level of phenylalanine in the bloodstream . This interaction with its targets leads to changes in the levels of various neurotransmitters and other biomolecules in the body.

Biochemical Pathways

This compound is involved in several biochemical pathways. It plays a key role in the synthesis of neurotransmitters, acting as a co-factor in the conversion of amino acids such as phenylalanine, tyrosine, and tryptophan to precursors of dopamine and serotonin . It also participates in the metabolism of phenylalanine and lipid esters . An imbalance of this compound may affect these pathways, leading to abnormalities in the central nervous system .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). It’s worth noting that the bioavailability of this compound can be influenced by its metabolic state, with tetrahydrothis compound being the active form .

Result of Action

The action of this compound at the molecular and cellular levels results in the production of essential neurotransmitters and the regulation of amino acid levels. This can have significant effects on neurological functions, including cognition and mood . In conditions of oxidative stress, such as UV-radiation and ionizing radiation, this compound availability is diminished due to its oxidation, which subsequently leads to the generation of highly oxidative free radicals .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, oxidative stress conditions can lead to the oxidation of this compound, affecting its availability and function . Additionally, the presence of certain amino acids and their concentrations can influence the activity of this compound, as it is involved in their metabolic pathways .

Biochemische Analyse

Biochemical Properties

Biopterin acts as a cofactor for aromatic amino acid hydroxylases, which are enzymes responsible for the hydroxylation of phenylalanine, tyrosine, and tryptophan . These enzymes include phenylalanine hydroxylase, tyrosine hydroxylase, and tryptophan hydroxylase. This compound also interacts with nitric oxide synthases, which are involved in the synthesis of nitric oxide . The interactions between this compound and these enzymes are essential for the proper functioning of neurotransmitter synthesis and nitric oxide production.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . It plays a critical role in the synthesis of neurotransmitters, which are essential for proper neuronal function. This compound deficiency can lead to disruptions in neurotransmitter synthesis, resulting in neurological disorders . Additionally, this compound is involved in the regulation of nitric oxide production, which affects vascular function and immune response .

Molecular Mechanism

At the molecular level, this compound exerts its effects by acting as a cofactor for enzymes involved in the hydroxylation of aromatic amino acids and the synthesis of nitric oxide . This compound binds to these enzymes, facilitating the transfer of electrons and enabling the hydroxylation reactions. This binding interaction is crucial for the proper functioning of these enzymes and the synthesis of neurotransmitters and nitric oxide .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation . This compound is susceptible to oxidation, which can lead to the formation of dihydrothis compound and this compound . The stability of this compound is influenced by factors such as temperature, pH, and the presence of antioxidants . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in the regulation of neurotransmitter synthesis and nitric oxide production .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At low doses, this compound can enhance the synthesis of neurotransmitters and improve neuronal function . At high doses, this compound can lead to toxic effects, including oxidative stress and disruption of cellular function . Studies have shown that there is a threshold effect, where the beneficial effects of this compound are observed at specific dosage ranges, while adverse effects occur at higher doses .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the de novo synthesis and salvage pathways . The de novo synthesis pathway involves the conversion of guanosine triphosphate to tetrahydrothis compound through a series of enzymatic steps . The salvage pathway involves the conversion of sepiapterin to tetrahydrothis compound using dihydrofolate reductase . This compound also interacts with enzymes such as dihydrothis compound reductase, which recycles dihydrothis compound back to tetrahydrothis compound .

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins . Organic anion transporters, such as OAT1 and OAT3, play a crucial role in the uptake and distribution of this compound . These transporters facilitate the cellular uptake of this compound and its distribution to various organs, including the liver and kidney . The distribution of this compound is essential for its proper functioning as a cofactor in biochemical reactions .

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm and mitochondria . The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . These modifications direct this compound to specific compartments, where it can interact with enzymes and exert its effects . The localization of this compound within cells is essential for its role in regulating cellular processes and maintaining cellular function .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: L-Biopterin kann durch verschiedene Verfahren synthetisiert werden. Eine gängige Methode beinhaltet die Hydrolyse von 1’,2’-O-Diacetyl-L-Biopterin. Dieser Prozess verwendet typischerweise Oxidationsmittel wie Wasserstoffperoxid, Sauerstoff oder Peressigsäure . Eine weitere Methode beinhaltet die Reaktion von Triacetoxy-5-Desoxy-L-Arabinose-Phenylhydrazonen mit 6-Hydroxy-2,4,5-Triaminopyrimidin unter dem katalytischen Einfluss einer Lewis-Säure in einem wässrigen Lösungsmittel .

Industrielle Produktionsverfahren: Die industrielle Produktion von L-Biopterin ist so konzipiert, dass sie effizient und kostengünstig ist. Ein Verfahren verwendet kostengünstige und einfach zu handhabende Reagenzien, ohne dass spezielle Geräte erforderlich sind. Dieses Verfahren eignet sich für die großtechnische Produktion und beinhaltet die Verwendung von Phenylhydrazon-Zwischenprodukten .

Analyse Chemischer Reaktionen

Arten von Reaktionen: L-Biopterin unterliegt verschiedenen chemischen Reaktionen, einschließlich Oxidation, Reduktion und Substitution.

Gängige Reagenzien und Bedingungen:

Oxidation: Wasserstoffperoxid, Sauerstoff und Peressigsäure werden häufig als Oxidationsmittel verwendet.

Reduktion: Dihydrofolat-Reduktase wird verwendet, um Dihydrobiopterin zurück zu Tetrahydrothis compound zu reduzieren.

Substitution: Spezifische Bedingungen und Reagenzien variieren je nach gewünschter Substitutionsreaktion.

Hauptprodukte:

Oxidation: Produziert Dihydrothis compound und this compound.

Reduktion: Produziert Tetrahydrothis compound.

Vergleich Mit ähnlichen Verbindungen

L-Biopterin ist Teil der Biopterin-Familie, zu der Tetrahydrothis compound, Dihydrothis compound und this compound gehören. Diese Verbindungen haben ähnliche Strukturen, unterscheiden sich aber in ihren Oxidationsstufen und ihren biologischen Rollen .

Ähnliche Verbindungen:

Tetrahydrothis compound (BH4): Ein aktiver Cofaktor für aromatische Aminosäurehydroxylasen und Stickstoffoxidsynthase.

Dihydrothis compound (BH2): Ein Zwischenprodukt bei der Regeneration von Tetrahydrothis compound.

This compound: Die vollständig oxidierte Form mit begrenzter biologischer Bedeutung.

Einzigartigkeit von L-Biopterin: L-Biopterin ist aufgrund seiner spezifischen Rolle als Cofaktor bei der Neurotransmittersynthese und seiner Beteiligung an verschiedenen physiologischen Prozessen einzigartig. Seine Fähigkeit, Oxidations- und Reduktionsreaktionen einzugehen, macht es zu einer vielseitigen Verbindung in der biochemischen Forschung .

Eigenschaften

IUPAC Name |

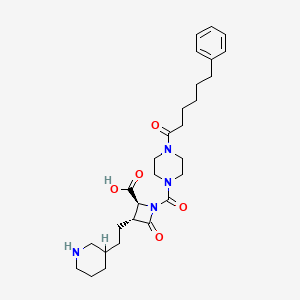

2-amino-6-[(1R,2S)-1,2-dihydroxypropyl]-3H-pteridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N5O3/c1-3(15)6(16)4-2-11-7-5(12-4)8(17)14-9(10)13-7/h2-3,6,15-16H,1H3,(H3,10,11,13,14,17)/t3-,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHQIJBMDNUYRAM-DZSWIPIPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CN=C2C(=N1)C(=O)NC(=N2)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@@H](C1=CN=C2C(=N1)C(=O)NC(=N2)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30912041 | |

| Record name | Biopterin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30912041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Biopterin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000468 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

0.7 mg/mL | |

| Record name | Biopterin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000468 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

22150-76-1, 9036-22-0 | |

| Record name | Biopterin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22150-76-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Biopterin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022150761 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tyrosine 3-monooxygenase | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Biopterin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30912041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [S-(R*,S*)]-2-amino-6-(1,2-dihydroxypropyl)-1H-pteridin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.719 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BIOPTERIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E54CTM794Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Biopterin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000468 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Biopterin is a naturally occurring compound formally known as (6R)-5,6,7,8-tetrahydro-L-biopterin (H4this compound). It serves as an essential cofactor for several enzymes with significant metabolic roles. These include the hydroxylases responsible for metabolizing aromatic amino acids like phenylalanine, tyrosine, and tryptophan [].

ANone: this compound is crucial for the activity of all three NOS isoforms [, ]. It binds to NOS, influencing the electronic structure of the heme group within the enzyme's oxygenase domain, stabilizing the active dimeric form and facilitating electron transfer [, ]. This interaction is essential for NOS to produce nitric oxide (NO) effectively [].

ANone: Inadequate this compound levels can lead to NOS dysfunction, also known as eNOS uncoupling [, ]. Instead of producing NO, NOS may generate reactive oxygen species (ROS) like superoxide anion and hydrogen peroxide, contributing to oxidative stress and cellular damage [, ].

ANone: this compound is a vital cofactor for phenylalanine hydroxylase, the enzyme that converts phenylalanine to tyrosine [, , ]. Deficiencies in this compound biosynthesis can disrupt this pathway, leading to the accumulation of phenylalanine, a hallmark of the metabolic disorder phenylketonuria (PKU) [, , ].

ANone: The this compound family includes several forms with varying oxidation states: tetrahydrothis compound (BH4), 7,8-dihydrothis compound (BH2), and fully oxidized this compound [, , ]. BH4 is the active cofactor form, while BH2 can be involved in redox cycling but might contribute to oxidative stress when its levels are disproportionately high [, ].

ANone: The N5 position of the this compound molecule is critical for its redox activity, which is crucial for its function in enzymatic reactions, particularly in the phenylalanine hydroxylase/dihydropteridine reductase system []. Modifications at this position can significantly impact this compound's ability to act as a cofactor [].

ANone: Research using N5-substituted this compound derivatives has revealed distinct mechanisms of interaction with phenylalanine hydroxylase and nitric oxide synthase [, ]. For instance, N5-methyl- and N5-hydroxymethyl H4this compound inhibit phenylalanine hydroxylase, while N5-formyl- and N5-acetyl H4this compound do not []. These variations highlight the complexity of this compound's interactions with its target enzymes.

ANone: Dihydropteridine reductase (DHPR) is crucial for regenerating the active BH4 form from BH2 [, ]. This recycling pathway is essential for maintaining a sufficient pool of active this compound for enzymatic function.

ANone: Primapterinuria is a rare variant of hyperphenylalaninemia characterized by the excretion of 7-substituted pterins, primarily 7-biopterin (primapterin), in the urine []. It differs from classical PKU in that patients do not usually require dietary phenylalanine restriction or neurotransmitter precursor therapy []. The underlying cause is thought to be a defect in the enzymatic conversion of this compound to primapterin, possibly due to a deficiency in pterin-4a-carbinolamine dehydratase [].

ANone: Several methods exist for measuring this compound and its related compounds in biological samples such as serum, urine, and cerebrospinal fluid (CSF). These include:

- High-performance liquid chromatography (HPLC): This technique separates this compound and its metabolites based on their chemical properties, allowing for their identification and quantification [, , , ].

- Microbiological assays: These assays utilize this compound-dependent microorganisms to determine this compound concentrations based on microbial growth [, ].

- ELISA (Enzyme-linked immunosorbent assay): This method utilizes antibodies to specifically detect and quantify this compound [].

ANone: Accurate measurement of this compound, particularly the active BH4 form, can be challenging due to its susceptibility to oxidation [, , , ]. To prevent degradation and obtain reliable results, it's crucial to:

- Employ appropriate antioxidant measures during sample collection, processing, and analysis [, ].

- Use sensitive and specific analytical techniques like HPLC with electrochemical detection or specialized mass spectrometry methods [, ].

ANone: Research suggests that disturbances in this compound metabolism are implicated in a range of neurological and cardiovascular conditions [, , , , ]. For example:

- Neurological disorders: Altered this compound levels have been observed in conditions like Parkinson's disease, Alzheimer's disease, and autism spectrum disorder [, , ].

- Cardiovascular diseases: Reduced this compound levels, particularly in blood vessels, are associated with endothelial dysfunction, a key contributor to atherosclerosis and other vascular complications [, ].

- Inflammation and oxidative stress: this compound dysregulation can contribute to increased oxidative stress and inflammation, which are implicated in various disease processes, including cardiovascular diseases, neurodegenerative disorders, and sepsis [, , , ].

ANone: The therapeutic potential of this compound is an area of active investigation, particularly for diseases linked to this compound deficiency or dysfunction []. Potential benefits include:

- PKU management: BH4 supplementation is already used as an adjunct therapy for some PKU patients with BH4-responsive forms of the disease [].

- Cardiovascular health: Studies suggest that increasing BH4 levels could improve endothelial function and reduce oxidative stress in the vasculature, potentially benefiting individuals with cardiovascular disease [, ].

- Neurological disorders: There's interest in exploring BH4 supplementation as a potential therapeutic strategy for conditions like Parkinson's disease, based on its role in dopamine synthesis [].

- Limited bioavailability: BH4 is prone to oxidation, which can hinder its delivery to target tissues [, ]. Research is exploring ways to enhance BH4 stability and bioavailability, such as using alternative forms of this compound or developing novel delivery systems [].

- Complex regulatory mechanisms: this compound metabolism is tightly regulated, and simply supplementing with BH4 may not always be sufficient to restore optimal levels or function [].

ANone: Continued research is needed to fully understand this compound's roles in health and disease and to unlock its therapeutic potential. Key areas of focus include:

- Elucidating the mechanisms of this compound regulation: Understanding how this compound synthesis, transport, and regeneration are controlled in different tissues and under various physiological and pathological conditions is crucial for developing targeted therapies [].

- Developing more effective therapeutic strategies: This includes identifying novel ways to enhance BH4 bioavailability, developing new this compound analogs with improved pharmacological properties, and exploring combination therapies that target multiple pathways [].

- Identifying biomarkers of this compound status: Discovering reliable biomarkers to assess this compound levels and functionality in vivo would significantly aid in diagnosing this compound-related disorders, monitoring treatment efficacy, and predicting disease progression [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((2'-(5-Ethyl-3,4-diphenyl-1H-pyrazol-1-yl)-[1,1'-biphenyl]-3-yl)oxy)acetic acid](/img/structure/B1667199.png)

![N'-(1,8-dimethylimidazo[1,2-a]quinoxalin-4-yl)ethane-1,2-diamine](/img/structure/B1667202.png)

![1-cyclopropyl-3-((1-(3-hydroxypropyl)-1H-benzo[d]imidazol-2-yl)methyl)-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B1667211.png)